molecular formula C13H18N2O4 B13116259 (R)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid

(R)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid

Cat. No.: B13116259
M. Wt: 266.29 g/mol
InChI Key: UJMZRFRMINOTOG-SECBINFHSA-N
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Description

®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is a compound that features a tert-butoxycarbonyl group, a pyridin-3-yl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyridin-3-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-Butoxycarbonyl)(pyridin-2-yl)amino)propanoic acid
  • ®-2-((tert-Butoxycarbonyl)(pyridin-4-yl)amino)propanoic acid
  • ®-2-((tert-Butoxycarbonyl)(quinolin-3-yl)amino)propanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid

InChI

InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-6-5-7-14-8-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17)/t9-/m1/s1

InChI Key

UJMZRFRMINOTOG-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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